4-Fluoro-2-methylphenylmagnesium bromide
Overview
Description
4-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C7H6BrFMg and a molecular weight of 213.33 g/mol .
Preparation Methods
4-Fluoro-2-methylphenylmagnesium bromide is typically prepared through a Grignard reaction. This involves the reaction of 4-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent the reagent from reacting with moisture or oxygen . The reaction conditions include refluxing the mixture for about an hour .
Chemical Reactions Analysis
4-Fluoro-2-methylphenylmagnesium bromide undergoes several types of chemical reactions:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are alcohols, substituted aromatics, and coupled products .
Scientific Research Applications
4-Fluoro-2-methylphenylmagnesium bromide is used extensively in scientific research and industrial applications:
Organic Synthesis: It is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Pharmaceuticals: It is used in the synthesis of drug molecules and active pharmaceutical ingredients.
Agrochemicals: It is involved in the production of pesticides and herbicides.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction .
Comparison with Similar Compounds
4-Fluoro-2-methylphenylmagnesium bromide is similar to other Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide. the presence of the fluoro and methyl groups in this compound makes it unique, providing different reactivity and selectivity in chemical reactions .
Similar compounds include:
- Phenylmagnesium bromide
- Methylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
Properties
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-4-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGINFOPBMDLBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30897-90-6 | |
Record name | Magnesium, bromo(4-fluoro-2-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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